molecular formula C11H20O3 B13789908 2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)

2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)

Cat. No.: B13789908
M. Wt: 200.27 g/mol
InChI Key: HPCKMVZTZLRFNH-BJMVGYQFSA-N
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Description

2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI) is an organic compound with the molecular formula C11H20O3. This compound is characterized by the presence of a pentenol group, a methyl group, and a tetrahydropyran-2-yloxy group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

The synthesis of 2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI) involves several steps. One common method involves the reaction of 3-methyl-2-penten-1-ol with tetrahydro-2H-pyran-2-ol under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tetrahydropyran-2-yloxy group is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar compounds to 2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI) include:

    1-Penten-3-ol, 2-methyl-: This compound has a similar structure but lacks the tetrahydropyran-2-yloxy group.

    3,4-Dihydro-2H-pyran: This compound shares the tetrahydropyran ring but differs in the substitution pattern.

    Indeno[3a,4-b]oxiren-2-ol, octahydro-4a-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]: This compound has a more complex structure with additional rings and functional groups.

The uniqueness of 2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

(E)-3-methyl-5-(oxan-2-yloxy)pent-2-en-1-ol

InChI

InChI=1S/C11H20O3/c1-10(5-7-12)6-9-14-11-4-2-3-8-13-11/h5,11-12H,2-4,6-9H2,1H3/b10-5+

InChI Key

HPCKMVZTZLRFNH-BJMVGYQFSA-N

Isomeric SMILES

C/C(=C\CO)/CCOC1CCCCO1

Canonical SMILES

CC(=CCO)CCOC1CCCCO1

Origin of Product

United States

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